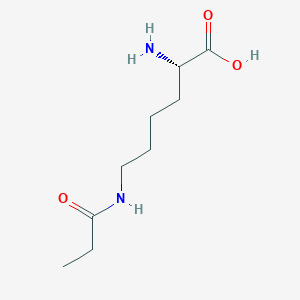

N6-Propionyl-L-lysine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-(propanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-2-8(12)11-6-4-3-5-7(10)9(13)14/h7H,2-6,10H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCANIHQHQYUJPY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173424 | |

| Record name | epsilon-N-(L-Propionyl-2-)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1974-17-0 | |

| Record name | epsilon-N-(L-Propionyl-2-)-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001974170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-N-(L-Propionyl-2-)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N6-Propionyl-L-lysine: A Core Post-Translational Modification in Cellular Regulation and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Propionyl-L-lysine is a dynamic and widespread post-translational modification (PTM) that plays a critical regulatory role in a multitude of cellular processes across both prokaryotes and eukaryotes.[1] This modification, involving the addition of a propionyl group to the ε-amino group of a lysine (B10760008) residue, is intricately linked to cellular metabolism, particularly the availability of its donor molecule, propionyl-CoA.[1][2] By neutralizing the positive charge of the lysine side chain, propionylation directly influences protein structure and function, thereby modulating gene expression, enzymatic activity, protein stability, and protein-protein interactions.[1][3] Its involvement in fundamental biological pathways, ranging from histone-mediated epigenetic regulation to the control of metabolic enzymes and bacterial virulence, underscores its significance as a potential target for therapeutic intervention in various diseases, including cancer and metabolic disorders.[1][4] This technical guide provides a comprehensive overview of the biological significance of N6-propionyl-L-lysine, including its biochemical mechanisms, functional consequences, and the methodologies employed for its investigation.

Introduction to Lysine Propionylation

Lysine propionylation is a reversible PTM where a propionyl group (CH₃CH₂CO-) is covalently attached to the nitrogen atom of a lysine side chain.[1][5] First identified in histone proteins, it is now recognized as a prevalent modification on a wide array of non-histone proteins.[1][2] The addition of the propionyl group alters the physicochemical properties of the lysine residue, most notably neutralizing its positive charge, which can have profound effects on protein function.[1][3]

The levels of lysine propionylation are tightly regulated by the interplay of enzymes that add (writers) and remove (erasers) this modification, as well as the metabolic state of the cell, which dictates the concentration of the propionyl donor, propionyl-CoA.[1][2][6]

The Biochemical Machinery of Lysine Propionylation

The propionylation of lysine residues is a dynamic process governed by specific enzymes and the availability of the propionyl-CoA substrate.

Propionyltransferases (Writers)

Several enzymes with known acetyltransferase activity have been shown to also catalyze lysine propionylation. The p300/CBP family of acetyltransferases are prominent "writers" of this modification, utilizing propionyl-CoA as a substrate to modify histones and other proteins.[2] In prokaryotes, Gcn-5-related N-acetyltransferases (GNATs) like Pat and AcuA can also catalyze lysine propionylation.[1]

Depropionylases (Erasers)

The removal of the propionyl group is primarily carried out by a class of enzymes known as sirtuins, which are NAD⁺-dependent deacetylases. For instance, in Salmonella enterica, the sirtuin CobB has been shown to possess depropionylase activity.[1] This enzymatic removal makes lysine propionylation a reversible and dynamic regulatory mechanism.

The Role of Propionyl-CoA

Propionyl-CoA is the essential substrate for lysine propionylation.[1] Its cellular concentration is a critical determinant of the extent of this modification. Propionyl-CoA is a key intermediate in the metabolism of odd-chain fatty acids, the amino acids valine, isoleucine, methionine, and threonine, and from the catabolism of cholesterol side chains.[2][7] This direct link to major metabolic pathways positions lysine propionylation as a sensor of the cell's metabolic state.[1][4] High concentrations of propionyl-CoA can also lead to non-enzymatic propionylation of lysine residues.[1]

Biological Significance and Functional Consequences

Lysine propionylation has been implicated in a diverse range of biological processes, primarily through the modulation of protein function.

Epigenetic Regulation and Gene Expression

As a histone modification, N6-propionyl-L-lysine contributes to the intricate "histone code" that governs chromatin structure and gene expression.[2][8] Propionylation of specific lysine residues on histone tails can alter the electrostatic interactions between histones and DNA, as well as influence the recruitment of effector proteins, thereby impacting transcriptional activity.[9] For example, propionylation of histone H3 at lysine 23 (H3K23pr) has been identified as a novel epigenetic mark in mammalian cells.[4]

Regulation of Metabolism

A significant number of propionylated proteins are enzymes involved in central metabolic pathways.[1][3][6] Propionylation can directly regulate their catalytic activity. For instance, the activity of propionyl-CoA synthetase (PrpE) in Salmonella enterica is inhibited by propionylation at lysine 592.[10] In cyanobacteria, lysine propionylation is widespread and plays a role in regulating photosynthesis and carbon metabolism, with enzymes like fructose-1,6-bisphosphatase (FbpI) being functionally modulated by this PTM.[3]

Cellular Stress Response

Lysine propionylation has been observed to be induced in response to cellular stress. In mouse liver mitochondria, an increase in protein propionylation is seen under conditions of chronic ethanol (B145695) ingestion, suggesting a role in the metabolic response to such stress.[10]

Bacterial Virulence

In pathogenic bacteria, lysine propionylation can influence virulence by modulating the function of key regulatory proteins.[1] For example, in Salmonella, propionylation of the transcriptional regulator HilD, which controls the expression of invasion-related genes, affects its stability.[1] The modification of the two-component system regulator PhoP in Saccharopolyspora erythraea by propionylation inhibits its DNA binding ability.[1][6]

Quantitative Data on Lysine Propionylation

The study of lysine propionylation has been greatly advanced by quantitative proteomics. The following tables summarize key quantitative findings from the literature.

| Protein | Organism | Lysine Site(s) | Functional Effect of Propionylation | Reference |

| Propionyl-CoA Synthetase (PrpE) | Salmonella enterica | K592 | Inhibition of enzymatic activity | [10] |

| Acetyl-CoA Synthetase (ACS) | Escherichia coli | K609 | Inhibition of enzymatic activity | [1] |

| PhoP | Saccharopolyspora erythraea | K198, K203 | Inhibition of DNA binding | [1] |

| Fructose-1,6-bisphosphatase (FbpI) | Synechocystis sp. PCC 6803 | K156, K336 | Inhibition of enzymatic activity | [3] |

| Malate Dehydrogenase (MDH) | Aeromonas hydrophila | K168 | Inhibition of enzymatic activity | [1] |

Table 1: Functional Effects of Lysine Propionylation on Specific Proteins. This table highlights specific lysine residues that are propionylated and the resulting functional consequence for the protein.

| Organism/Condition | Number of Propionylated Proteins Identified | Number of Propionylation Sites Identified | Reference |

| Thermus thermophilus HB8 (mid-exponential phase) | - | 127 | [10] |

| Thermus thermophilus HB8 (late stationary phase) | - | 366 | [10] |

| Synechocystis sp. PCC 6803 | 69 | 111 | [3] |

| Escherichia coli (propionate treatment) | - | 713 (increase) | [1] |

Table 2: Proteome-wide Identification of Lysine Propionylation. This table provides an overview of the extent of lysine propionylation identified in different organisms and conditions through large-scale proteomic studies.

Experimental Protocols for the Study of N6-Propionyl-L-lysine

The investigation of lysine propionylation requires a combination of proteomic, biochemical, and molecular biology techniques.

Identification of Propionylation Sites by Mass Spectrometry

Objective: To identify propionylated proteins and map the specific lysine residues that are modified.

Methodology:

-

Protein Extraction and Digestion:

-

Extract total protein from cells or tissues of interest.

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a protease such as trypsin. Note that propionylation of lysine residues will block tryptic cleavage at that site.[11]

-

-

Enrichment of Propionylated Peptides:

-

Incubate the peptide mixture with an antibody that specifically recognizes N6-propionyl-lysine (anti-Kpr antibody).

-

Use affinity chromatography (e.g., protein A/G agarose (B213101) beads) to capture the antibody-peptide complexes.

-

Wash the beads to remove non-specifically bound peptides.

-

Elute the enriched propionylated peptides.

-

-

LC-MS/MS Analysis:

-

Separate the enriched peptides by nano-liquid chromatography (nano-LC).

-

Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

The mass spectrometer will perform tandem mass spectrometry (MS/MS) on the peptide ions. The propionyl group adds 56.0262 Da to the mass of the lysine residue.

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein sequence database using software such as Mascot, Sequest, or MaxQuant.

-

Specify propionylation of lysine as a variable modification in the search parameters.

-

Validate the identified propionylated peptides and sites.

-

Quantitative Analysis of Lysine Propionylation

Objective: To quantify changes in the level of propionylation of specific sites under different conditions.

Methodology (Stable Isotope Labeling by Amino Acids in Cell Culture - SILAC):

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

In one population, use standard ("light") lysine.

-

In the other population, use a stable isotope-labeled ("heavy") lysine (e.g., ¹³C₆,¹⁵N₂-lysine).

-

-

Experimental Treatment:

-

Apply the experimental condition (e.g., drug treatment, metabolic stress) to one of the cell populations.

-

-

Sample Preparation and Analysis:

-

Combine equal amounts of protein from the "light" and "heavy" cell populations.

-

Proceed with protein digestion, enrichment of propionylated peptides, and LC-MS/MS analysis as described in section 5.1.

-

-

Data Analysis:

-

In the mass spectra, propionylated peptides from the two populations will appear as pairs of peaks with a specific mass difference corresponding to the heavy isotope label.

-

The ratio of the intensities of the "heavy" and "light" peptide peaks reflects the relative abundance of propionylation at that site between the two conditions.

-

In Vitro Propionylation Assay

Objective: To determine if a specific enzyme can propionylate a substrate protein.

Methodology:

-

Reaction Mixture:

-

Combine the purified recombinant enzyme (e.g., p300), the purified substrate protein, and propionyl-CoA in a reaction buffer.

-

Include a negative control without the enzyme or without propionyl-CoA.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

-

Detection of Propionylation:

-

Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an anti-Kpr antibody.

-

Mass Spectrometry: Digest the substrate protein and analyze by LC-MS/MS to identify the specific sites of propionylation.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts related to N6-propionyl-L-lysine.

References

- 1. Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysine Propionylation and Butyrylation Are Novel Post-translational Modifications in Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification and Characterization of Propionylation at Histone H3 Lysine 23 in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 1974-17-0: N~6~-propanoyl-L-lysine | CymitQuimica [cymitquimica.com]

- 6. e-century.us [e-century.us]

- 7. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 8. Identification and Verification of Lysine Propionylation and Butyrylation in Yeast Core Histones Using PTMap Software - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Lysine Propionylation Is a Prevalent Post-translational Modification in Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

N6-Propionyl-L-lysine: A Novel Post-Translational Modification at the Crossroads of Metabolism and Cellular Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N6-propionyl-L-lysine is an emerging post-translational modification (PTM) that plays a crucial role in the intricate regulation of cellular processes. This modification, involving the covalent addition of a propionyl group to the ε-amino group of a lysine (B10760008) residue, is increasingly recognized for its impact on protein function, gene expression, and metabolism.[1] Initially identified on histone proteins, lysine propionylation is now known to be a widespread modification affecting a diverse range of proteins in both prokaryotes and eukaryotes.[1] Its structural similarity to the well-studied lysine acetylation suggests overlapping regulatory mechanisms, yet emerging evidence points towards unique functional consequences of propionylation. This technical guide provides a comprehensive overview of N6-propionyl-L-lysine, including quantitative proteomics data, detailed experimental protocols for its study, and a depiction of the key signaling pathways involved.

Data Presentation: The Propionylome Landscape

Global proteomic analyses have begun to chart the landscape of lysine propionylation across various species. These studies, employing antibody-based enrichment of propionylated peptides followed by mass spectrometry, have identified hundreds to thousands of propionylation sites on a wide array of proteins. The following tables summarize the key quantitative findings from several landmark propionylome studies, offering a comparative view of the prevalence of this modification.

| Organism | Number of Propionylated Proteins | Number of Propionylation Sites | Percentage of Total Proteome (%) | Reference |

| Escherichia coli | 603 | 1467 | 9.5 | [2] |

| Thermus thermophilus | 183 | 361 | 8 | [1] |

| Trichophyton rubrum | 115 | 157 | 1.1 | [1] |

| Synechocystis sp. PCC 6803 | 69 | 111 | 1.9 | [1] |

| Aeromonas hydrophila | 59 | 98 | 1.4 | |

| Mycobacterium smegmatis | 18 | 19 | 0.3 |

Table 1: Summary of Propionylome Studies in Various Prokaryotic and Eukaryotic Organisms. This table provides a comparative overview of the extent of lysine propionylation identified in different species through mass spectrometry-based proteomics.

Experimental Protocols

The study of N6-propionyl-L-lysine necessitates a combination of biochemical and proteomic techniques. Below are detailed methodologies for the key experiments involved in the identification and characterization of this post-translational modification.

Preparation of Cell Lysates and Protein Digestion

This protocol outlines the initial steps of protein extraction and preparation for mass spectrometry analysis.

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a urea-containing buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl pH 8.0, 1% SDS) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and sodium butyrate (B1204436) to inhibit potential deacylases).

-

Sonicate the lysate on ice to shear DNA and reduce viscosity.

-

Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.

-

Determine protein concentration using a standard protein assay (e.g., BCA assay).

-

-

In-solution Protein Digestion:

-

Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM and incubate at 56°C for 30-60 minutes.

-

Alkylation: Add iodoacetamide (B48618) (IAM) to a final concentration of 15-20 mM and incubate in the dark at room temperature for 30 minutes.

-

Digestion:

-

Dilute the urea concentration to less than 2 M with a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

-

Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Desalting: Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1% and desalt using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution containing acetonitrile (B52724) and 0.1% TFA.

-

Dry the eluted peptides using a vacuum centrifuge.

-

Immunoaffinity Enrichment of Propionyl-Lysine Peptides

This protocol describes the specific enrichment of peptides containing N6-propionyl-L-lysine, a crucial step for their detection by mass spectrometry.

-

Antibody-Bead Conjugation:

-

Use a pan-specific anti-propionyl-lysine antibody conjugated to agarose (B213101) or magnetic beads.

-

-

Enrichment:

-

Re-dissolve the dried tryptic peptides in an immunoprecipitation buffer (e.g., NETN buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40).

-

Incubate the peptide solution with the anti-propionyl-lysine antibody-conjugated beads overnight at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads several times with the immunoprecipitation buffer to remove non-specifically bound peptides.

-

Perform a final wash with a buffer without detergent (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA).

-

-

Elution:

-

Elute the enriched propionylated peptides from the beads using a low pH solution, such as 0.1% TFA.

-

Desalt the eluted peptides using a C18 tip or SPE cartridge before mass spectrometry analysis.

-

Mass Spectrometry Analysis

The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the propionylated proteins and localize the modification sites.

-

LC Separation:

-

Load the desalted peptides onto a reversed-phase analytical column (e.g., C18).

-

Separate the peptides using a gradient of increasing acetonitrile concentration.

-

-

MS and MS/MS Acquisition:

-

Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

The mass of the propionyl group (+56.0262 Da) is specified as a variable modification on lysine residues during database searching.

-

-

Data Analysis:

-

Search the generated MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

-

Identify peptides and proteins with a high degree of confidence (e.g., false discovery rate < 1%).

-

Manually validate the MS/MS spectra of identified propionylated peptides to confirm the site of modification.

-

Western Blot Analysis of Protein Propionylation

Western blotting with a pan-specific anti-propionyl-lysine antibody can be used to detect the overall level of protein propionylation in a sample.

-

Protein Separation:

-

Separate proteins from cell or tissue lysates by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with the primary anti-propionyl-lysine antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Signaling Pathways and Regulatory Networks

The levels of N6-propionyl-L-lysine are dynamically regulated by the interplay of metabolic pathways that produce the propionyl donor, propionyl-CoA, and the enzymes that catalyze the addition ("writers") and removal ("erasers") of this modification.

Metabolic Input into Lysine Propionylation

The availability of propionyl-CoA is a key determinant of the extent of lysine propionylation. Propionyl-CoA is a central intermediate in cellular metabolism, derived from the catabolism of odd-chain fatty acids, and the amino acids valine, isoleucine, methionine, and threonine. Fluctuations in these metabolic pathways can directly impact the intracellular concentration of propionyl-CoA, thereby influencing the modification of lysine residues on target proteins.

The Regulatory Cycle of Lysine Propionylation

Lysine propionylation is a reversible modification, tightly controlled by the opposing activities of "writer" and "eraser" enzymes. The primary writers of propionylation are the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), which exhibit broad substrate specificity and can utilize propionyl-CoA as a cofactor. The removal of the propionyl group is catalyzed by a class of NAD+-dependent deacetylases known as sirtuins, with SIRT1, SIRT2, and SIRT3 being implicated as lysine depropionylases. The dynamic interplay between these enzymes determines the propionylation status of a protein, thereby modulating its function in response to cellular signals.

Experimental Workflow for Propionylome Analysis

The identification of propionylated proteins and their modification sites is a multi-step process that combines biochemical enrichment with high-resolution mass spectrometry. This workflow provides a robust framework for global propionylome analysis.

Conclusion and Future Directions

N6-propionyl-L-lysine is a significant post-translational modification that is intricately linked to cellular metabolism and plays a key role in regulating protein function. The methodologies and data presented in this guide provide a foundation for researchers to explore the expanding landscape of the propionylome. Future research will undoubtedly uncover more substrates of this modification, further elucidate the signaling pathways that govern it, and reveal its precise roles in health and disease. Understanding the interplay between lysine propionylation and other PTMs will be crucial for deciphering the complex regulatory codes that govern cellular life. For drug development professionals, the enzymes that regulate lysine propionylation, such as p300/CBP and sirtuins, represent promising therapeutic targets for a range of diseases, including metabolic disorders and cancer. The continued development of sensitive and specific tools for the detection and quantification of N6-propionyl-L-lysine will be paramount to advancing our understanding of this important PTM and harnessing its therapeutic potential.

References

N6-Propionyl-L-lysine in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Propionyl-L-lysine is a recently discovered, reversible post-translational modification (PTM) that plays a significant regulatory role in a multitude of cellular processes across both prokaryotes and eukaryotes.[1][2] This modification involves the addition of a propionyl group (CH3-CH2-CO-) to the ε-amino group of a lysine (B10760008) residue within a protein.[1] The primary donor for this propionyl group is propionyl-CoA, a key intermediate in the metabolism of odd-chain fatty acids, as well as the amino acids valine, isoleucine, threonine, and methionine.[3][4] Given its direct link to cellular metabolic states, N6-propionyl-L-lysine is emerging as a critical component of the signaling network that couples metabolic fluctuations to protein function and gene regulation. This technical guide provides a comprehensive overview of the core aspects of N6-propionyl-L-lysine in cellular metabolism, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation: Quantitative Insights into N6-Propionyl-L-lysine

The following tables summarize key quantitative data related to the study of N6-propionyl-L-lysine, offering a comparative look at its prevalence and the enzymatic activities that govern its dynamics.

Table 1: Identification of N6-Propionyl-L-lysine Sites in E. coli

| Condition | Number of Propionylation Sites Identified | Number of Propionylated Proteins | Reference |

| Standard Growth | 1467 | 603 | [3] |

| Propionate Treatment | Significantly Increased | - | [3] |

Table 2: Kinetic Parameters of Sirtuin 7 (SIRT7) Deacylation Activity

| Substrate | K_m, NAD+ (µM) | k_cat/K_m, NAD+ (M⁻¹s⁻¹) | Reference |

| Acetyl-lysine peptide | 445 | - | [5] |

| Propionyl-lysine peptide | 185 | 13-14 times higher than for deacetylation | [5] |

| Myristoyl-lysine peptide | 153 | 13-14 times higher than for deacetylation | [5] |

Table 3: Relative Abundance of H3K23 Propionylation in Different Cell Lines

| Cell Line | Relative Abundance of H3K23pr (%) | Reference |

| U937 (Leukemia) | ~7 | [6] |

| HL-60 (Leukemia) | Background Level | [6] |

| THP-1 (Leukemia) | Background Level | [6] |

| HeLa | Not Significant | [6] |

| IMR-90 | Not Significant | [6] |

Signaling Pathways and Regulatory Mechanisms

The levels of N6-propionyl-L-lysine are dynamically regulated by the interplay of propionyltransferases and depropionylases. The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) have been identified as major enzymes that catalyze the propionylation of both histone and non-histone proteins.[6][7][8] Conversely, members of the sirtuin family of NAD+-dependent deacetylases, such as SIRT1, SIRT2, SIRT3, and SIRT7, have been shown to possess depropionylase activity.[5][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Proteomics Analysis of Propionylation - Creative Proteomics [creative-proteomics.com]

- 3. Characterization of Protein Lysine Propionylation in Escherichia coli: Global Profiling, Dynamic Change, and Enzymatic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT7 Is a Lysine Deacylase with a Preference for Depropionylation and Demyristoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of Propionylation at Histone H3 Lysine 23 in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Role of Histone Propionylation in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression. Among these, histone propionylation, the addition of a propionyl group to lysine (B10760008) residues, has emerged as a significant player in linking cellular metabolism with transcriptional activation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning histone propionylation, the enzymatic machinery that governs its dynamics, and its functional consequences on gene expression. Drawing from current scientific literature, this document details experimental protocols for the study of histone propionylation and presents quantitative data to contextualize its impact relative to the well-studied mark of histone acetylation. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and professionals in drug development seeking to understand and target this epigenetic modification.

Introduction to Histone Propionylation

Histone propionylation is a type of histone acylation where a propionyl group (a three-carbon acyl group) is covalently attached to the ε-amino group of a lysine residue on a histone protein. This modification neutralizes the positive charge of the lysine residue, which is thought to weaken the electrostatic interactions between the histone tail and the negatively charged DNA backbone.[1] This can lead to a more open chromatin structure, facilitating the access of transcriptional machinery to DNA and thereby promoting gene expression.[2] Histone propionylation is considered a mark of active chromatin and is often found at the promoters of actively transcribed genes.[1][3]

The Molecular Machinery of Histone Propionylation

The levels of histone propionylation are dynamically regulated by two families of enzymes: "writers" that add the propionyl group and "erasers" that remove it.

2.1. Writers: Histone Acyltransferases (HATs)

The enzymes responsible for histone propionylation are primarily histone acetyltransferases (HATs), which exhibit broader substrate specificity than their name suggests. Key enzymes include:

-

p300/CBP: The closely related transcriptional coactivators p300 and CREB-binding protein (CBP) are robust histone propionyltransferases.[1][4] They utilize propionyl-CoA as a donor molecule to catalyze the propionylation of histone lysine residues.[1]

-

Gcn5/PCAF: The GCN5-related N-acetyltransferase (GNAT) family, including Gcn5 and PCAF, have also been shown to possess histone propionyltransferase activity.[5]

-

MOF (Males absent on the first): A member of the MYST family of HATs, MOF has been demonstrated to have strong propionyltransferase activity on histone H4.[6]

2.2. Erasers: Sirtuins (SIRTs)

The removal of histone propionylation is catalyzed by a class of NAD+-dependent deacetylases known as sirtuins. Specifically:

-

SIRT1, SIRT2, and SIRT3: These sirtuins have been shown to possess depropionylase activity, although the efficiency can be lower compared to their deacetylase activity.[4][7][8] The ability of sirtuins to remove propionyl groups highlights a direct link between cellular energy status (as reflected by NAD+ levels) and the regulation of this histone mark.

Histone Propionylation and Cellular Metabolism

A critical aspect of histone propionylation is its direct link to cellular metabolism through its substrate, propionyl-CoA. Propionyl-CoA is a key intermediate in several metabolic pathways, including the catabolism of odd-chain fatty acids, and the amino acids valine, isoleucine, methionine, and threonine.[9][10] This metabolic link suggests that the levels of histone propionylation can fluctuate with the metabolic state of the cell, providing a mechanism for the cell to adapt its gene expression programs in response to nutrient availability.[3][10]

Functional Consequences of Histone Propionylation on Gene Expression

Histone propionylation is predominantly associated with transcriptional activation. Genome-wide studies have revealed that histone propionylation marks, such as H3K14pr, are enriched at the promoters of active genes.[3] In vitro transcription assays have demonstrated that propionyl-CoA can stimulate transcription from chromatin templates to a similar extent as acetyl-CoA.[11]

While both acetylation and propionylation are activating marks, the slightly larger size and increased hydrophobicity of the propionyl group compared to the acetyl group may lead to subtle differences in the recruitment of "reader" proteins, which are proteins that recognize and bind to specific histone modifications. This could potentially lead to distinct downstream signaling and gene expression outcomes. However, for many active genes, propionylation and acetylation appear to act in concert to promote high levels of transcription.[3]

Quantitative Data on Histone Propionylation

The following tables summarize key quantitative data related to histone propionylation.

Table 1: Relative Abundance of Histone Propionylation vs. Acetylation

| Histone Mark | Relative Abundance | Cell Type/Context | Reference |

| H3K23pr | ~7% | U937 leukemia cells | [1] |

| H3K14pr | 3-8% | HeLa and myogenic cells | [5] |

| H3K14ac | 3-8% | HeLa and myogenic cells | [5] |

| Global Acyl-PTMs (excluding acetylation) | 6-15% of total modifications on H3/H4 | HeLa and myogenic cells | [5] |

| Global Acetylation | 15-30% of total modifications on H3/H4 | HeLa and myogenic cells | [5] |

Table 2: Kinetic Parameters of p300 with Acyl-CoA Variants

| Acyl-CoA | Relative Activity (%) | Reference |

| Acetyl-CoA | 100 | [12] |

| Propionyl-CoA | ~33 | [12] |

| Butyryl-CoA | ~2.2 | [12] |

| Crotonyl-CoA | ~1.5 | [12] |

Table 3: Deacylase Activity of Sirtuins

| Sirtuin | Deacetylase Activity | Depropionylase Activity (% of Deacetylase) | Debutyrylase Activity (% of Deacetylase) | Reference |

| SIRT1-3 | High | 29-77% | 2-26% | [4] |

| SIRT7 | Low | Higher than deacetylation | - | [13] |

Experimental Protocols

6.1. Mass Spectrometry-Based Analysis of Histone Propionylation

This protocol provides a general workflow for the identification and quantification of histone propionylation using bottom-up proteomics.

Protocol Steps:

-

Histone Extraction: Isolate nuclei from cells or tissues. Extract histones using an acid extraction protocol (e.g., with sulfuric acid) followed by precipitation with trichloroacetic acid (TCA).[14]

-

Chemical Propionylation (First Round): Resuspend the extracted histones in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0). Add propionic anhydride (B1165640) to derivatize the ε-amino groups of unmodified and monomethylated lysines. This step converts trypsin's cleavage specificity to that of Arg-C, resulting in longer peptides suitable for MS analysis.[15]

-

Trypsin Digestion: After the first propionylation, digest the histones with trypsin overnight at room temperature.[14]

-

Chemical Propionylation (Second Round): After digestion, perform a second round of propionylation to derivatize the newly generated N-termini of the peptides. This improves their chromatographic properties.[15]

-

Desalting: Desalt the peptide mixture using C18 StageTips or equivalent.

-

nanoLC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[16]

-

Data Analysis: Use specialized software (e.g., MaxQuant, Spectronaut) to identify and quantify the propionylated peptides. The relative abundance of a specific propionylation can be calculated as the intensity of the propionylated peptide divided by the sum of intensities of all forms of that peptide (unmodified, acetylated, etc.).[5]

6.2. Chromatin Immunoprecipitation (ChIP) for Histone Propionylation

This protocol outlines the key steps for performing ChIP-seq to map the genome-wide distribution of histone propionylation.

Protocol Steps:

-

Crosslinking: Treat cells or tissues with formaldehyde (B43269) to crosslink proteins to DNA. Quench the reaction with glycine.[17]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.[17]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for propionylated lysine (pan-propionyllysine or a site-specific antibody). Use protein A/G beads to capture the antibody-chromatin complexes.[17]

-

Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.[18]

-

Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde crosslinks by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.[18]

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based method.[17]

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.[19]

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions enriched for histone propionylation.[19]

6.3. In Vitro Histone Acyltransferase (HAT) Assay with Propionyl-CoA

This protocol can be adapted from standard HAT assays to measure the propionyltransferase activity of enzymes like p300/CBP.

Protocol Steps:

-

Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT), combine the recombinant HAT enzyme, a histone substrate (e.g., recombinant histone H3 or a peptide), and propionyl-CoA. A common approach is to use radiolabeled [14C]-propionyl-CoA for detection.[20]

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection:

-

Radiolabeling: Separate the reaction products by SDS-PAGE, and detect the incorporation of the radiolabeled propionyl group by autoradiography.[20]

-

Colorimetric/Fluorometric: Alternatively, non-radioactive assays can be used that detect the production of Coenzyme A (CoA) as a byproduct of the reaction.[21][22]

-

Western Blot: The propionylated histone can also be detected by Western blotting using a specific anti-propionyllysine antibody.

-

Implications for Drug Development

The enzymes that write and erase histone propionylation marks represent potential therapeutic targets.

-

HAT Inhibitors: Small molecule inhibitors of p300/CBP and other HATs could be explored for their potential to modulate gene expression programs in diseases characterized by aberrant histone acylation, such as cancer.[23]

-

Sirtuin Modulators: Activators or inhibitors of sirtuins could be used to alter the levels of histone propionylation and impact cellular processes linked to metabolism and aging.

A deeper understanding of the specific roles of histone propionylation in different disease contexts will be crucial for the development of targeted epigenetic therapies.

Conclusion

Histone propionylation is a key epigenetic modification that provides a direct link between cellular metabolism and the regulation of gene expression. Its association with active chromatin and its dynamic regulation by HATs and sirtuins underscore its importance in cellular physiology and pathology. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further investigate the functional roles of histone propionylation and to explore its potential as a therapeutic target. As our understanding of the "histone code" continues to expand, the study of less abundant but functionally significant modifications like propionylation will undoubtedly reveal new layers of epigenetic control.

References

- 1. Identification and Characterization of Propionylation at Histone H3 Lysine 23 in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone acetylation: a switch between repressive and permissive chromatin | EMBO Reports [link.springer.com]

- 3. Histone propionylation is a mark of active chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of histone acylations links chromatin modifications with metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revealing the protein propionylation activity of the histone acetyltransferase MOF (males absent on the first) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sirtuin Catalysis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. De-acylation Mechanism by SIRT2 Revealed in the 1′-SH-2′-O-myristoyl Intermediate Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pitfalls in histone propionylation during bottom‐up mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis [jove.com]

- 17. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 18. chromosomedynamics.com [chromosomedynamics.com]

- 19. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 20. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bioscience.co.uk [bioscience.co.uk]

- 22. 3hbiomedical.com [3hbiomedical.com]

- 23. researchgate.net [researchgate.net]

N6-Propionyl-L-lysine: A Novel Post-Translational Modification at the Crossroads of Metabolic Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Propionyl-L-lysine is a recently identified post-translational modification (PTM) involving the covalent attachment of a propionyl group to the epsilon-amino group of a lysine (B10760008) residue. This modification is intrinsically linked to cellular metabolism, particularly the availability of propionyl-CoA, a key intermediate in the metabolism of odd-chain fatty acids and certain amino acids. Emerging evidence suggests that dysregulation of protein propionylation, downstream of altered propionyl-CoA levels, may play a significant role in the pathophysiology of various metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular conditions. This technical guide provides a comprehensive overview of the current understanding of N6-Propionyl-L-lysine, its link to metabolic diseases, detailed experimental protocols for its study, and a summary of the quantitative data available to date.

Introduction to N6-Propionyl-L-lysine

Lysine propionylation is a dynamic and reversible PTM that, much like the well-studied lysine acetylation, can alter the charge, structure, and function of proteins.[1][2] This modification is catalyzed by lysine acetyltransferases (KATs), such as p300/CBP, which can utilize propionyl-CoA as a substrate.[3] Conversely, some sirtuins, a class of NAD+-dependent deacetylases, have been shown to exhibit depropionylase activity.[4] The balance between these enzymatic activities dictates the cellular "propionylome."

The intracellular concentration of propionyl-CoA is a critical determinant of the extent of protein propionylation.[5][6] Propionyl-CoA is derived from several metabolic pathways, including:

-

The catabolism of odd-chain fatty acids.

-

The breakdown of the amino acids valine, isoleucine, threonine, and methionine.[7]

-

The fermentation of dietary fiber by gut microbiota, which produces propionate (B1217596) that is then converted to propionyl-CoA in the host.[5]

Dysregulation of these pathways, as seen in certain genetic metabolic disorders like propionic acidemia, or potentially in more common metabolic diseases, can lead to an accumulation of propionyl-CoA and subsequent hyperpropionylation of proteins.[7][8]

Link to Metabolic Diseases

The connection between N6-Propionyl-L-lysine and metabolic diseases is an area of growing research interest. The primary hypothesis is that aberrant protein propionylation, driven by metabolic dysregulation, contributes to cellular dysfunction.

Insulin Resistance and Diabetes

Insulin resistance, a hallmark of type 2 diabetes, involves impaired signaling through the insulin receptor pathway.[9][10][11] While direct evidence linking N6-propionyl-lysine to insulin resistance is still emerging, several lines of reasoning support this connection:

-

Mitochondrial Dysfunction: Mitochondria are central to the metabolic pathways that produce propionyl-CoA.[8] Mitochondrial dysfunction is a known contributor to insulin resistance.[12][13][14] Increased protein propionylation within mitochondria could further impair their function, creating a vicious cycle.

-

Enzyme Regulation: Many key metabolic enzymes are regulated by lysine acylation.[15] Aberrant propionylation of enzymes involved in glucose and lipid metabolism could directly impact their activity and contribute to an insulin-resistant state.

-

Epigenetic Regulation: Histone propionylation can influence gene expression.[2] Altered expression of genes involved in insulin signaling or glucose metabolism due to changes in histone propionylation could contribute to the development of insulin resistance.

Propionic Acidemia

Propionic acidemia is a rare inborn error of metabolism caused by a deficiency in the enzyme propionyl-CoA carboxylase.[7] This leads to the accumulation of propionyl-CoA and other toxic metabolites. Fibroblasts from patients with propionic acidemia exhibit protein hyperpropionylation, suggesting that this PTM may contribute to the pathology of the disease.[8]

Quantitative Data

Quantitative data on N6-Propionyl-L-lysine levels in the context of metabolic diseases are still limited. Most studies have focused on the global level of protein propionylation rather than the free amino acid.

| Analyte | Sample Type | Condition | Concentration/Level | Reference |

| Malonyl-lysine | Human Lens Proteins | Normal | 4-18 pmol/mg protein | [16] |

| Propionyl-lysine | Human Lens Proteins | Normal | 4-32 pmol/mg protein | [16] |

| Malonylated Proteins | Mouse Liver | Type 2 Diabetes (db/db) | Elevated | [15] |

| Propionylated Proteins | Thermus thermophilus | Late Stationary Phase | Increased vs. Mid-exponential | [17] |

This table summarizes available quantitative data on lysine propionylation and related modifications. Direct quantification of N6-Propionyl-L-lysine in plasma or tissues from patients with metabolic diseases is a key area for future research.

Signaling Pathways and Logical Relationships

The interplay between metabolism, N6-Propionyl-L-lysine, and metabolic disease can be visualized through signaling and logical pathways.

Experimental Protocols

Quantification of N6-Propionyl-L-lysine by Mass Spectrometry

This protocol provides a general workflow for the identification and quantification of propionylated proteins from biological samples.

Methodology:

-

Protein Extraction and Digestion:

-

Homogenize tissue or lyse cells in a suitable buffer containing protease and deacetylase inhibitors.

-

Quantify protein concentration using a standard method (e.g., BCA assay).

-

Denature proteins (e.g., with urea), reduce disulfide bonds (e.g., with DTT), and alkylate cysteine residues (e.g., with iodoacetamide).

-

Digest proteins into peptides using sequencing-grade trypsin.[17]

-

-

Affinity Enrichment of Propionylated Peptides:

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Search the MS/MS data against a protein database using software such as Mascot or MaxQuant to identify propionylated peptides and their corresponding proteins.

-

For quantitative analysis, stable isotope labeling methods (e.g., SILAC) can be employed.[18]

-

In Vitro Enzymatic Propionylation Assay

This protocol can be used to determine if a specific protein is a substrate for a lysine acetyltransferase-mediated propionylation.

Methodology:

-

Reaction Setup:

-

Incubation:

-

Incubate the reaction mixture at 30-37°C for 1-2 hours.[19]

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-propionyl-lysine antibody to detect propionylation of the substrate protein.[20][21]

-

Use an antibody against the substrate protein as a loading control.

-

Western Blotting for Detection of Propionylated Proteins

Methodology:

-

Sample Preparation:

-

Extract proteins from cells or tissues as described in section 5.1.

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for propionyl-lysine.[20][21]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Future Directions and Conclusion

The study of N6-Propionyl-L-lysine and its role in metabolic diseases is a rapidly evolving field. Key areas for future research include:

-

Development of robust and sensitive methods for the absolute quantification of N6-Propionyl-L-lysine in clinical samples (e.g., plasma, tissue biopsies).

-

Identification of the specific proteins that are propionylated in response to metabolic stress and characterization of the functional consequences of this modification.

-

Elucidation of the direct role of protein propionylation in the pathogenesis of insulin resistance, type 2 diabetes, and other metabolic disorders using in vitro and in vivo models.

-

Investigation of the therapeutic potential of targeting the enzymes that regulate protein propionylation.

References

- 1. Revealing the protein propionylation activity of the histone acetyltransferase MOF (males absent on the first) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysine Propionylation and Butyrylation Are Novel Post-translational Modifications in Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PTM BIO [ptmbio.com]

- 5. Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Propionylation: Mechanisms, Significance, and Implications - Creative Proteomics [creative-proteomics.com]

- 7. The emerging role of dysregulated propionate metabolism and methylmalonic acid in metabolic disease, aging, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Metabolism leaves its mark on the powerhouse: recent progress in post-translational modifications of lysine in mitochondria [frontiersin.org]

- 9. Signaling pathways in insulin action: molecular targets of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insulin Receptor Signaling in Normal and Insulin-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Mitochondrial Dysfunction in Diabetes: From Molecular Mechanisms to Functional Significance and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of mitochondrial function in the pathogenesis of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Mitochondrial Dysfunction in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lysine Malonylation Is Elevated in Type 2 Diabetic Mouse Models and Enriched in Metabolic Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lysine malonylation and propionylation are prevalent in human lens proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lysine Propionylation Is a Prevalent Post-translational Modification in Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Propionyl-Lysine [Prop-K] (D3A9R) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 21. PTM BIO [ptmbio.com]

An In-depth Technical Guide to the Identification of Proteins with N6-Propionyl-L-lysine Modification

Introduction

N6-Propionyl-L-lysine is a recently discovered, reversible post-translational modification (PTM) where a propionyl group (CH3-CH2-CO-) is covalently attached to the ε-amino group of a lysine (B10760008) residue.[1][2][3] This modification, a type of short-chain acylation, is structurally similar to the well-studied lysine acetylation but is bulkier and more hydrophobic due to an additional methylene (B1212753) group.[2] Lysine propionylation neutralizes the positive charge of the lysine residue, which can significantly impact protein structure, stability, protein-protein interactions, and enzyme activity.[1] This PTM is a crucial regulatory mechanism in a wide array of biological processes across both prokaryotes and eukaryotes, including gene regulation, cellular metabolism, and stress responses.[2][4][5][6] The level of protein propionylation is closely linked to cellular metabolism, particularly the concentration of the donor molecule, propionyl-CoA, which is derived from the catabolism of certain amino acids and fatty acids.[4][5] Given its widespread role, the accurate identification and quantification of propionylated proteins are essential for understanding cellular physiology and for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the methodologies used to identify and characterize proteins with N6-Propionyl-L-lysine modifications, tailored for researchers, scientists, and drug development professionals.

General Experimental Workflow

The identification of propionylated proteins typically involves a multi-step proteomics approach. The process begins with protein extraction from biological samples, followed by enzymatic digestion into smaller peptides. A critical step is the enrichment of propionylated peptides from this complex mixture, most commonly achieved through immunoaffinity purification. These enriched peptides are then analyzed by high-resolution mass spectrometry to identify the modified proteins and pinpoint the exact sites of propionylation.

Caption: General experimental workflow for the identification of propionylated proteins.

Detailed Experimental Protocols

A successful proteomics study of lysine propionylation relies on optimized protocols for each stage of the workflow.

Protein Extraction and Digestion

-

Sample Types : A variety of samples are suitable for propionylation analysis, including cultured cells, tissue samples, and microorganisms.[2]

-

Extraction : Proteins are extracted using standard lysis buffers containing protease and phosphatase inhibitors to maintain the integrity of the proteins and their modifications. For specific protein classes like histones, which are highly basic, acid extraction is a common and effective method.[7]

-

Proteolytic Digestion : The extracted proteins are typically denatured, reduced, and alkylated before being digested into peptides. Trypsin is the most commonly used protease, as it cleaves C-terminal to lysine and arginine residues.

-

Protocol Note : Chemical propionylation of protein lysates before digestion can be employed as a strategic tool. This derivatization blocks cleavage by trypsin at lysine residues, resulting in an "ArgC-like" digestion that generates larger peptides and can improve sequence coverage for certain proteins.[8][9][10] After digestion, a second propionylation step can be performed to modify the newly created peptide N-termini, which enhances their hydrophobicity and retention on reversed-phase chromatography columns.[10]

-

Immunoaffinity Enrichment of Propionylated Peptides

Due to the low stoichiometry of most PTMs, enrichment of modified peptides is essential for their detection by mass spectrometry.[11]

-

Methodology : The most effective and widely used method is immunoaffinity enrichment.[1][12] This technique utilizes a pan-specific antibody that recognizes the N6-propionyl-lysine motif.[1][11]

-

Protocol Outline :

-

Tryptic peptides are resuspended in a binding buffer (e.g., NETN buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40).[12]

-

The peptide solution is incubated with agarose (B213101) or magnetic beads that have been pre-conjugated with a high-affinity anti-propionyllysine antibody.[1][12] This incubation is typically performed for several hours at 4°C with gentle rotation.[12]

-

After incubation, the beads are washed extensively with binding buffer and then with wash buffers to remove non-specifically bound peptides.

-

The enriched propionylated peptides are eluted from the antibody beads, often using an acidic solution like 0.1% trifluoroacetic acid (TFA).

-

The eluted peptides are desalted using C18 ZipTips or a similar method before MS analysis.[13]

-

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry is the core technology for the definitive identification and quantification of propionylated peptides.[14]

-

Instrumentation : The standard setup involves nano-flow high-performance liquid chromatography (nano-HPLC) coupled online to a tandem mass spectrometer (e.g., LTQ-Orbitrap, Q-Exactive).[1][11][13] Peptides are separated by reversed-phase chromatography before being ionized and introduced into the mass spectrometer.[15]

-

Data Acquisition : The mass spectrometer operates in a data-dependent acquisition (DDA) mode. It cycles between a full MS scan (to measure the mass-to-charge ratio of intact peptide ions) and multiple MS/MS scans (where the most intense peptide ions are isolated, fragmented, and their fragment ions are measured).

-

Identification : The propionyl group adds 56.0262 Da to the lysine residue. This specific mass shift is used by database search algorithms (e.g., MaxQuant, Sequest) to identify peptide-spectrum matches (PSMs) from the raw MS data. The fragmentation pattern in the MS/MS spectrum allows for the confident localization of the propionyl group to a specific lysine residue.[14]

Quantitative Analysis Strategies

Comparing propionylation levels across different conditions is crucial for understanding its biological function. Several quantitative proteomics strategies can be employed.

-

Stable Isotope Labeling : This is a robust method for relative quantification.[1]

-

Stable Isotope Dimethyl Labeling : Peptides from different samples (e.g., control vs. treated) are labeled with light (CH₂O) or heavy (CD₂O) formaldehyde (B43269) reagents.[1] The samples are then mixed, enriched, and analyzed together. The intensity ratio of the light and heavy peptide pairs in the MS scan reflects the relative abundance of that peptide between the samples.

-

"Silent SILAC" Approach : This innovative strategy combines Stable Isotope Labeling by Amino acids in Cell culture (SILAC) with chemical propionylation.[8][9] Cells are cultured in media containing lysine labeled with different stable isotopes (e.g., L-1-¹³C-lysine vs. L-6-¹³C-lysine) that result in peptides with the same precursor mass (indistinguishable in MS1).[8][9] After protein extraction and propionylation, fragmentation during MS/MS yields reporter ions with different masses (e.g., m/z 140 and 141), allowing for accurate quantification at the MS2 level.[8][9]

-

Quantitative Data on Protein Propionylation

Proteomics studies have identified thousands of propionylation sites across numerous species, highlighting the prevalence of this modification.

Table 1: Summary of Identified Propionylation Sites in Various Organisms

| Organism | Condition/Growth Stage | Number of Propionylated Proteins | Number of Propionylation Sites | Reference |

| Thermus thermophilus | Mid-exponential & Late stationary | 183 | 361 | [11] |

| Synechocystis sp. PCC 6803 | Standard | 69 | 111 | [1][12] |

| Escherichia coli | Propionate-treated | N/A | 713 (increase) | [1][6] |

| Trichophyton rubrum | Conidia | 54 | 70 | [1] |

| Trichophyton rubrum | Mycelium | 70 | 96 | [1] |

Table 2: Examples of Identified Propionylated Proteins and Their Functions

| Protein | Organism | Functional Lysine Site(s) | Function | Consequence of Propionylation | Reference |

| PrpE | S. enterica | K592 | Propionyl-CoA synthetase | Inhibits enzymatic activity | [1] |

| FbpI | Synechocystis | K156, K336 | Carbon fixation / Gluconeogenesis | Inhibits enzymatic activity | [1] |

| PsaD | Synechocystis | K132 | Photosystem I subunit | Decreased structural stability | [1] |

| MDH | A. hydrophila | K168 | Glucose metabolism | Inhibits enzymatic activity | [1] |

| ACS | E. coli | K609 | Propionate metabolism | Inhibits enzymatic activity | [1] |

| PhoP | S. erythraea | K198, K203 | Two-component system | Inhibits DNA binding | [1] |

Regulatory and Signaling Pathways

Protein propionylation is a dynamic process tightly regulated by "writer" and "eraser" enzymes and is deeply integrated with cellular metabolism.

Metabolic Regulation

The abundance of protein propionylation is directly influenced by the intracellular concentration of propionyl-CoA.[16] This molecule is a key intermediate in the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, methionine). Therefore, protein propionylation serves as a sensor for the metabolic state of the cell.[4] Many enzymes involved in central metabolism, such as glycolysis, the TCA cycle, and carbon fixation, have been identified as targets of propionylation, suggesting a direct feedback mechanism to regulate metabolic flux.[3][4]

Caption: Link between cellular metabolism and protein propionylation.

Regulation of Gene Expression

Propionylation of histone proteins is a key epigenetic mark.[5] Similar to acetylation, propionylation on histone tails neutralizes the positive charge of lysine, weakening the interaction between histones and DNA. This leads to a more relaxed, open chromatin structure (euchromatin), which increases the accessibility of DNA to transcription factors and promotes gene expression.[4]

The addition and removal of this mark are dynamically controlled by specific enzymes:

-

Writers (Propionyltransferases) : The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) have been shown to catalyze lysine propionylation using propionyl-CoA as a cofactor.[1][13] In prokaryotes, Gcn-5-related N-acetyltransferases (GNATs) such as Pat and AcuA perform this function.[1][6]

-

Erasers (Depropionylases) : Certain members of the sirtuin family of NAD+-dependent deacetylases, specifically human SIRT2 and SIRT3 and the bacterial CobB, have been shown to remove propionyl groups from lysine residues.[1][6]

Caption: Dynamic regulation of protein propionylation by "writer" and "eraser" enzymes.

Conclusion

The identification of proteins modified by N6-Propionyl-L-lysine is a rapidly advancing field. The combination of high-affinity antibody-based enrichment and high-resolution mass spectrometry provides a powerful and robust platform for the discovery and quantification of propionylation sites on a proteome-wide scale.[1][2] These technical approaches are revealing that propionylation is a widespread and crucial regulatory PTM, deeply intertwined with cellular metabolism and gene expression.[4] A thorough understanding of the proteins regulated by this modification and the enzymes that control it will provide novel insights into cellular signaling and may unveil new therapeutic targets for a range of diseases, from metabolic disorders to cancer.

References

- 1. Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomics Analysis of Propionylation - Creative Proteomics [creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. Protein Propionylation: Mechanisms, Significance, and Implications - Creative Proteomics [creative-proteomics.com]

- 5. Propionylation - Wikipedia [en.wikipedia.org]

- 6. e-century.us [e-century.us]

- 7. An optimized and high-throughput method for histone propionylation and DIA analysis for the identification and quantification of histone post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lysine Propionylation To Boost Sequence Coverage and Enable a "Silent SILAC" Strategy for Relative Protein Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Lysine Propionylation Is a Prevalent Post-translational Modification in Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysine Propionylation is a Widespread Post-Translational Modification Involved in Regulation of Photosynthesis and Metabolism in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lysine Propionylation and Butyrylation Are Novel Post-translational Modifications in Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Propionylation: Functions and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 15. Identification and Verification of Lysine Propionylation and Butyrylation in Yeast Core Histones Using PTMap Software - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

N6-Propionyl-L-lysine in Prokaryotes: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Propionyl-L-lysine is an increasingly recognized post-translational modification (PTM) with a significant regulatory role in prokaryotic physiology. This technical guide provides an in-depth overview of the natural occurrence of this modification in bacteria, detailing its prevalence, the functional implications for cellular processes, and the methodologies employed for its study. Quantitative data from proteomic analyses are consolidated for comparative purposes, and key experimental protocols are described to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular mechanisms governing protein propionylation. This document serves as a critical resource for researchers investigating bacterial pathogenesis, metabolic regulation, and the development of novel therapeutic strategies.

Introduction: The Expanding Landscape of Lysine (B10760008) Acylation

Post-translational modifications (PTMs) are fundamental regulatory mechanisms that dramatically expand the functional capacity of proteins across all domains of life.[1][2] Among these, the acylation of lysine residues is a pivotal modification that influences protein stability, enzyme activity, protein-protein interactions, and DNA binding affinity.[1][2] While lysine acetylation has been extensively studied, recent advancements in high-throughput mass spectrometry have unveiled a diverse array of short-chain lysine acylations, including propionylation.[1]

Lysine propionylation involves the addition of a propionyl group (CH3-CH2-CO-) from propionyl-CoA to the ε-amino group of a lysine residue, a reaction catalyzed by propionyltransferases that neutralizes the positive charge of the lysine side chain.[1][2] This modification, first identified in histone proteins, is now understood to be a widespread phenomenon in both eukaryotes and prokaryotes.[1][2][3] In the prokaryotic realm, protein propionylation has been implicated in a variety of cellular processes, including metabolic regulation, stress responses, and virulence.[1][4][5] The concentration of propionate (B1217596) and its metabolic intermediate, propionyl-CoA, directly influences the level of protein propionylation, linking this PTM to the metabolic state of the cell.[1][2]

This guide synthesizes the current knowledge on the natural occurrence of N6-propionyl-L-lysine in prokaryotes, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Quantitative Overview of Protein Propionylation in Prokaryotes

Proteomic studies have identified thousands of propionylated proteins across various bacterial species. The extent of propionylation varies between organisms and is influenced by growth conditions and external stimuli. The following tables summarize the quantitative data from several key studies on prokaryotic protein propionylation.

Table 1: Summary of Propionylated Proteins and Sites in Various Prokaryotic Species

| Prokaryotic Species | Number of Propionylated Proteins | Number of Propionylation Sites | Reference |

| Escherichia coli | - | 713 (increase upon propionate treatment) | [1] |

| Thermus thermophilus HB8 | 183 | 361 | [6] |

| Synechocystis sp. PCC 6803 | 69 | 111 | [1][5][7] |

| Trichophyton rubrum | 115 | 157 | [1] |

| Salmonella enterica | Propionyl-CoA synthetase (PrpE) | 1 (K592) | [1][2] |

| Mycobacterium smegmatis | FadD35 | 1 (K519) | [2] |

Table 2: Functional Classification of Propionylated Proteins in Thermus thermophilus

| Functional Class | Percentage of Propionylated Proteins |

| Metabolism | 58.7% |

| Translation, ribosomal structure and biogenesis | 12.0% |

| Posttranslational modification, protein turnover, chaperones | 6.5% |

| Energy production and conversion | 5.4% |

| Coenzyme transport and metabolism | 4.3% |

| Other | 13.1% |

| (Data adapted from Okanishi et al., 2014)[6] |

Key Signaling and Metabolic Pathways

Protein propionylation is intricately linked to cellular metabolism, particularly the availability of propionyl-CoA. The following diagrams illustrate the central metabolic pathway leading to propionyl-CoA formation and the enzymatic regulation of protein propionylation.

References

- 1. Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. Increased protein propionylation contributes to mitochondrial dysfunction in liver cells and fibroblasts, but not in myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomics Analysis of Propionylation - Creative Proteomics [creative-proteomics.com]

- 5. mdpi.com [mdpi.com]

- 6. Lysine Propionylation Is a Prevalent Post-translational Modification in Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Evolutionary Conservation of Lysine Propionylation

Abstract

Lysine (B10760008) propionylation is a dynamic and reversible post-translational modification (PTM) that plays a crucial role in regulating cellular processes across different domains of life.[1][2] This modification, involving the addition of a propionyl group to the ε-amino group of a lysine residue, is emerging as a significant regulatory mechanism comparable to the well-studied lysine acetylation.[2][3] Structurally similar to acetylation but slightly bulkier, propionylation can uniquely alter protein function, stability, and interactions.[3] This technical guide provides a comprehensive overview of the evolutionary conservation of lysine propionylation, detailing its prevalence from prokaryotes to eukaryotes, the enzymatic machinery that governs it, its functional implications in metabolism and gene regulation, and the key experimental protocols used for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important PTM.

Introduction to Lysine Propionylation

Post-translational modifications of proteins are fundamental to expanding the functional capacity of the proteome. Among these, the acylation of lysine residues is a widespread regulatory mechanism.[4] Lysine propionylation, first identified in histone proteins, involves the covalent addition of a propionyl group (CH₃-CH₂-CO-) from the donor molecule propionyl-CoA.[2][4][5] This modification neutralizes the positive charge of the lysine residue, which can impact protein structure, protein-protein interactions, and enzymatic activity.[6][7]

The concentration of intracellular propionyl-CoA, an intermediate in the metabolism of odd-chain fatty acids and certain amino acids, directly influences the level of protein propionylation.[2][8] This direct link between cellular metabolic state and protein function underscores the importance of propionylation as a regulatory PTM.[6] Studies have demonstrated that lysine propionylation is a reversible process, governed by specific enzymes: lysine propionyltransferases ("writers") and depropionylases ("erasers"), many of which are shared with the lysine acetylation machinery.[6][9]

Evolutionary Conservation and Distribution

Lysine propionylation is not confined to a specific lineage but is a widespread PTM found in both prokaryotes and eukaryotes, highlighting its ancient evolutionary origins and fundamental importance.[2][3] Global proteomic analyses have identified thousands of propionylation sites on hundreds of proteins across a diverse range of species, from bacteria to humans.[7][10][11]

Key Findings Across Species:

-

Prokaryotes: Extensive propionylomes have been characterized in bacteria such as Thermus thermophilus, Escherichia coli, and Salmonella enterica.[2][10][11] In these organisms, propionylation frequently targets enzymes involved in central metabolism, including carbon metabolism and responses to cellular stress.[1][2][4] For instance, in S. enterica, propionylation of propionyl-CoA synthetase (PrpE) at lysine 592 serves as a feedback mechanism to inactivate the enzyme.[9][12]

-

Photosynthetic Organisms: The first global survey of lysine propionylation in a photosynthetic organism was conducted in the cyanobacterium Synechocystis sp. PCC 6803.[1] This study identified 111 propionylation sites on 69 proteins, a significant portion of which are involved in photosynthesis and carbon metabolism, suggesting a regulatory role for propionylation in these vital processes.[1][13]

-